molecular formula C19H19N3O3 B2948138 3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one CAS No. 1029744-56-6

3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one

Cat. No.: B2948138
CAS No.: 1029744-56-6
M. Wt: 337.379
InChI Key: LOSDJSMLPYRFKO-UHFFFAOYSA-N
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Description

3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one is a complex organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a pyrazinone core, substituted with a 3,4-dimethoxyphenylmethylamino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxybenzaldehyde, which is then converted to 3,4-dimethoxyphenylacetic acid through a series of reactions including oxidation and esterification. The acid is then converted to its corresponding amide, followed by cyclization to form the pyrazinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazinones, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetic acid: A precursor in the synthesis of the compound.

    Phenylpyrazinones: Compounds with a similar pyrazinone core but different substituents[][8].

Uniqueness

3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methylamino]-1-phenylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-9-8-14(12-17(16)25-2)13-21-18-19(23)22(11-10-20-18)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSDJSMLPYRFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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